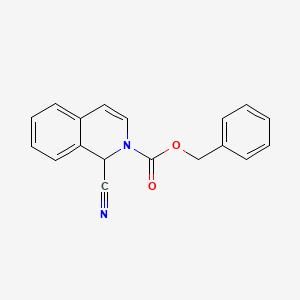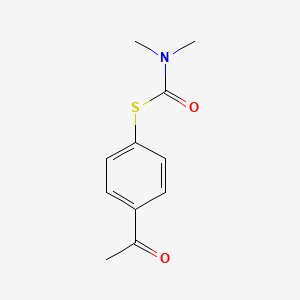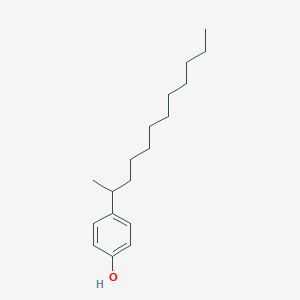
Pentachlorophenyl benzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentachlorophenyl benzenesulfonate is an organochlorine compound that combines the properties of pentachlorophenol and benzenesulfonate. It is known for its use in various industrial and agricultural applications due to its stability and effectiveness as a biocide.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pentachlorophenyl benzenesulfonate can be synthesized through the reaction of pentachlorophenol with benzenesulfonyl chloride. The reaction typically involves the use of a base such as potassium carbonate to facilitate the formation of the sulfonate ester. The reaction is carried out under mild conditions, often at room temperature, to ensure high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar methods. The process may include additional purification steps such as recrystallization or distillation to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Pentachlorophenyl benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated phenyl derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles are employed under basic conditions.
Major Products
The major products formed from these reactions include various chlorinated and sulfonated derivatives, which can be further utilized in different chemical processes.
Applications De Recherche Scientifique
Pentachlorophenyl benzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in developing new pharmaceuticals and as an antimicrobial agent.
Industry: Utilized in the production of pesticides, fungicides, and other biocides.
Mécanisme D'action
The mechanism of action of pentachlorophenyl benzenesulfonate involves its interaction with cellular components, leading to the disruption of metabolic processes. The compound targets enzymes and proteins, inhibiting their function and leading to cell death. This makes it effective as a biocide and antimicrobial agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentachlorophenol: A related compound used as a pesticide and disinfectant.
Benzenesulfonic acid: Another sulfonated compound with similar chemical properties.
Uniqueness
Pentachlorophenyl benzenesulfonate is unique due to its combined properties of pentachlorophenol and benzenesulfonate, offering enhanced stability and effectiveness in various applications compared to its individual components .
Propriétés
Numéro CAS |
6912-20-5 |
|---|---|
Formule moléculaire |
C12H5Cl5O3S |
Poids moléculaire |
406.5 g/mol |
Nom IUPAC |
(2,3,4,5,6-pentachlorophenyl) benzenesulfonate |
InChI |
InChI=1S/C12H5Cl5O3S/c13-7-8(14)10(16)12(11(17)9(7)15)20-21(18,19)6-4-2-1-3-5-6/h1-5H |
Clé InChI |
LJCUQLCGWDFTPO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[4-(4-Nitrophenyl)sulfanylphenyl]-phenylmethanone](/img/structure/B14720652.png)






